

5-Chloronicotinic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloronicotinic acid

Cat. No.: B183958

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloronicotinic Acid**: Properties, Synthesis, and Applications

Executive Summary

5-Chloronicotinic acid is a chlorinated derivative of nicotinic acid (Vitamin B3) that serves as a pivotal building block in various sectors of chemical science. Its unique molecular structure, featuring both a pyridine ring and a carboxylic acid functional group, imparts a versatile reactivity profile that is highly valued in medicinal chemistry, agrochemical development, and material science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, established synthesis protocols, key applications, and essential safety and handling procedures. As a Senior Application Scientist, the narrative is framed to provide not just procedural steps but also the underlying scientific rationale, ensuring that researchers and development professionals can leverage this compound's full potential in their work.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of safe and effective research. **5-Chloronicotinic acid** is known by several names, and its key identifiers are crucial for database searches and regulatory compliance.

2.1 IUPAC Name The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 5-chloropyridine-3-carboxylic acid[1][2].

2.2 Common Synonyms In literature and commercial listings, the compound is frequently referred to by several synonyms:

- 5-Chloro-3-pyridinecarboxylic acid[3]
- 3-Pyridinecarboxylic acid, 5-chloro-[1][4]
- 5-Chloro-nicotinic acid[2]

2.3 Key Identifiers For unambiguous identification, the following identifiers are used globally.

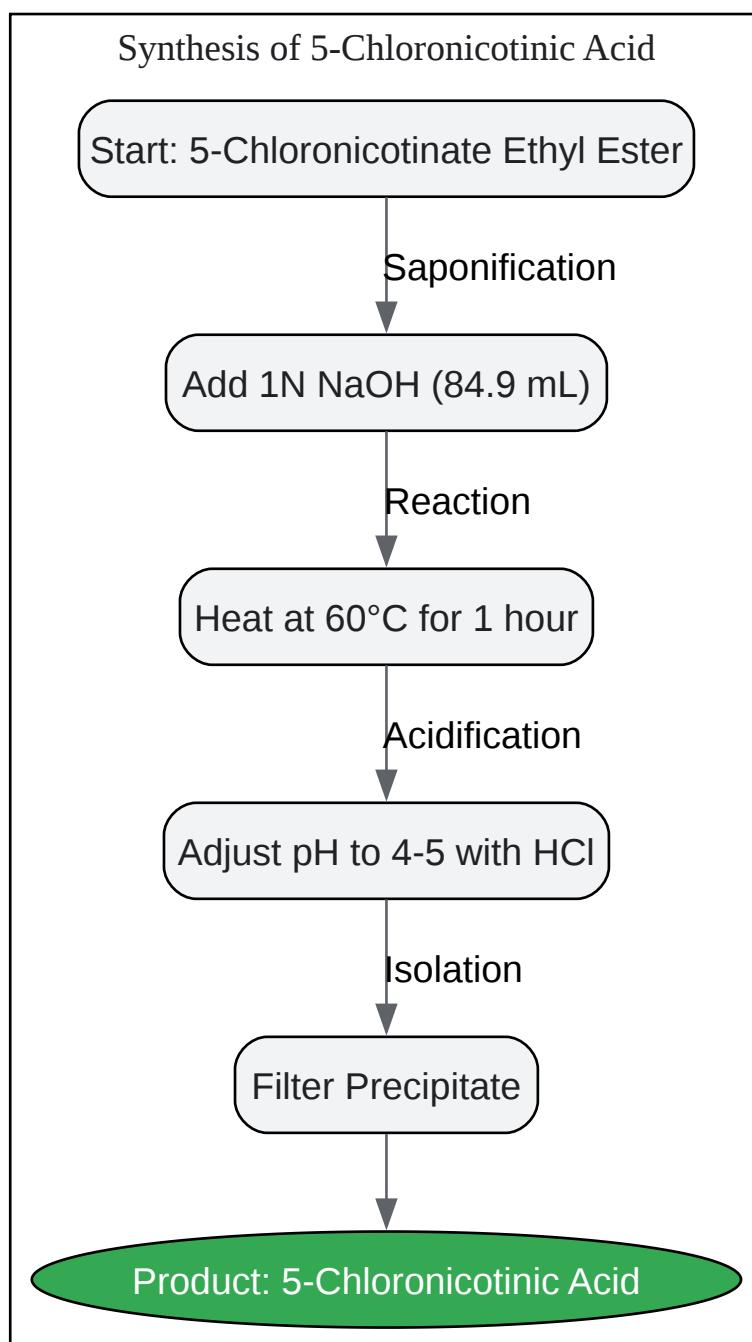
Identifier	Value
CAS Number	22620-27-5[3][5]
PubChem CID	247986[1][3]
Molecular Formula	C ₆ H ₄ CINO ₂ [1][3][6]
InChI Key	XYLPLVUYPAPCML-UHFFFAOYSA-N[1][2]
EC Number	678-376-6[1]

Physicochemical Properties

The physical and chemical properties of **5-Chloronicotinic acid** dictate its behavior in reactions, its solubility in various solvents, and its storage requirements.

Property	Value	Source(s)
Molecular Weight	157.55 g/mol	[1][3]
Appearance	White to almost white crystalline powder	[3]
Melting Point	168 - 172 °C	[3]
Purity	≥ 95% (GC)	[3]

Synthesis and Manufacturing Insights

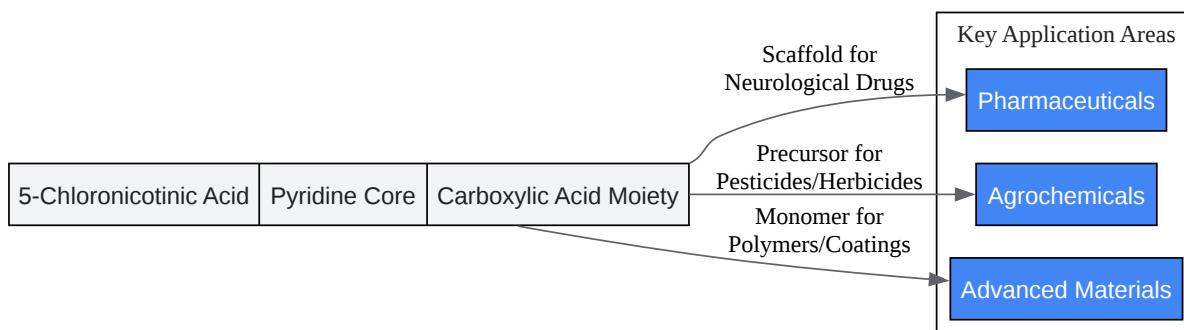

The synthesis of **5-Chloronicotinic acid** is a critical process for its application in further chemical manufacturing. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. One of the most common and reliable methods involves the hydrolysis of its corresponding ester.

4.1 Protocol: Hydrolysis of 5-Chloronicotinate Ethyl Ester This method is favored for its straightforward procedure and high yield. The underlying principle is the saponification of the ethyl ester to the carboxylate salt, followed by acidification to yield the final carboxylic acid.

Step-by-Step Methodology:

- **Reaction Setup:** To 10.5 g of 5-chloronicotinate ethyl ester, add 84.9 mL of a 1N sodium hydroxide (NaOH) aqueous solution at ambient temperature.[6][7]
- **Heating:** Heat the resulting mixture to 60°C for 1 hour to ensure complete hydrolysis of the ester.[6] The elevated temperature accelerates the saponification reaction, which might be sluggish at room temperature.
- **Acidification & Precipitation:** After cooling, adjust the reaction mixture's pH to between 4 and 5 using hydrochloric acid (HCl).[6][7] This step protonates the carboxylate anion, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.
- **Isolation:** Filter the precipitate to isolate the solid product. This yields approximately 6.9 g of **5-Chloronicotinic acid** as a colorless solid.[6][7]

4.2 Synthesis Workflow Diagram The following diagram illustrates the key steps in the hydrolysis protocol.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Chloronicotinic acid** via ester hydrolysis.

Core Applications and Mechanisms

The utility of **5-Chloronicotinic acid** stems from its ability to act as a versatile intermediate. The pyridine ring and carboxylic acid group provide two distinct points for chemical modification, making it a valuable building block.

5.1 Role in Pharmaceutical Drug Development This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.^[3] It is particularly prominent in the development of drugs targeting neurological disorders and as a scaffold for new anti-inflammatory agents.^[3] Its structure allows medicinal chemists to perform modifications that can enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates.^[3]

[Click to download full resolution via product page](#)

Caption: Role of **5-Chloronicotinic Acid** as a versatile chemical intermediate.

5.2 Agrochemical Formulations In the agricultural sector, **5-Chloronicotinic acid** is used to synthesize more complex and effective herbicides and pesticides.^{[3][7]} Its incorporation into the final molecule can enhance the efficacy of the agrochemical, leading to improved crop yields and more robust crop protection solutions.^[3]

5.3 Advanced Materials and Electronics The unique chemical properties of **5-Chloronicotinic acid** also lend themselves to material science. It is employed in the creation of advanced polymers and coatings, where it can enhance durability and chemical resistance.^[3] Furthermore, it is being explored in the development of organic semiconductors, which are critical components for next-generation flexible electronics and solar cells.^[3]

Safety, Handling, and Storage

Understanding the hazards associated with **5-Chloronicotinic acid** is paramount for ensuring laboratory safety. The following information is derived from its Safety Data Sheet (SDS).

6.1 GHS Hazard Identification

Hazard Class	GHS Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation[8][9]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[8][9]
Specific Target Organ Toxicity	H335	May cause respiratory irritation[1][5][8]

6.2 Recommended Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[5][8]
- Respiratory Protection: Use only outdoors or in a well-ventilated area.[5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[8]

6.3 First-Aid Measures

- Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][8]
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[5]

- Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. If eye irritation persists, get medical advice.[9]
- Ingestion: Clean mouth with water and drink plenty of water afterwards.[5] Get medical attention if symptoms occur.[5]

6.4 Storage and Stability For long-term stability, **5-Chloronicotinic acid** should be stored in a dry, cool, and well-ventilated place.[5] Keep containers tightly closed to prevent moisture absorption and contamination.[5]

Conclusion

5-Chloronicotinic acid is more than just a chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined properties, reliable synthesis routes, and versatile reactivity make it an indispensable component in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. By understanding its chemical nature and adhering to strict safety protocols, researchers and scientists can continue to unlock new applications and drive progress in their respective fields.

References

- **5-Chloronicotinic acid** - SAFETY DATA SHEET. (2024-03-31).
- **5-Chloronicotinic acid** - Chem-Impex.
- **5-Chloronicotinic acid** SDS, 22620-27-5 Safety Data Sheets - ECHEMI.
- **5-Chloronicotinic acid** | C6H4CINO2 | CID 247986 - PubChem.
- What is the synthesis and application of **5-Chloronicotinic acid**? - FAQ - Guidechem.
- **5-Chloronicotinic acid** synthesis - ChemicalBook.
- **5-Chloronicotinic acid** | CAS No- 22620-27-5 | Simson Pharma Limited.
- **5-Chloronicotinic acid** | 22620-27-5 - ChemicalBook.
- SAFETY DATA SHEET - TCI Chemicals. (2025-05-14).
- **5-Chloronicotinic Acid** 95.0+%, TCI America™ | Fisher Scientific.
- CAS No : 22620-27-5 | Product Name : **5-Chloronicotinic Acid** | Pharmaffiliates.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Chloronicotinic acid | C6H4ClNO2 | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloronicotinic Acid 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [5-Chloronicotinic acid IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183958#5-chloronicotinic-acid-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com